molecular formula C15H21N3O3S2 B2383019 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448125-14-1

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2383019
M. Wt: 355.47
InChI Key: QXPXGOMEENVZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S2 and its molecular weight is 355.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Researchers have synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. These compounds, through various chemical reactions, resulted in derivatives with significant antibacterial activities, highlighting their potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential to enhance the cell-killing effect of γ-radiation. These compounds displayed significant in vitro anticancer activity against human tumor cell lines, indicating their potential as therapeutic agents for cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition

A series of sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase, showing superior activity compared to reference compounds. These findings suggest their potential use in developing treatments for conditions associated with these enzymes (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).

Antimicrobial Activity

Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety to create antimicrobial agents. These compounds showed promising results against various bacterial and fungal strains, underscoring their potential in antimicrobial therapy (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-10-14(11(2)18(3)17-10)23(20,21)16-9-15(19,12-6-7-12)13-5-4-8-22-13/h4-5,8,12,16,19H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPXGOMEENVZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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